molecular formula C17H14N6O B2434734 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 1798637-46-3

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No. B2434734
CAS RN: 1798637-46-3
M. Wt: 318.34
InChI Key: IPYAWEAWDFVAFC-UHFFFAOYSA-N
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Description

“N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide” is a derivative of imidazo[1,2-a]pyridine . Imidazoles are a category of azole antifungals that encompass compounds such as ketoconazole, miconazole, esomeprazole, and clotrimazole .


Synthesis Analysis

The compound was synthesized and obtained from the Department of Organic Chemistry, Council of Scientific and Industrial Research–Central Leather Research Institute (CSIR–CLRI), Chennai .

Scientific Research Applications

Radiolabeling for Imaging Receptors

One notable application of imidazo[1,2-a]pyridine derivatives, closely related to the specified chemical, is in the development of radioligands for imaging peripheral benzodiazepine receptors (PBR) using Single Photon Emission Computed Tomography (SPECT). These ligands demonstrate high affinity and selectivity towards PBR, making them potential tools for studying the receptor in vivo (Katsifis et al., 2000).

Anticancer Activity

Another significant area of research involves the synthesis and evaluation of N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives for their antitumor properties. These compounds have been shown to exhibit excellent anticancer activity against various cell lines, indicating the potential role of the imidazo[1,2-a]pyridine and urea fragments in antitumor activity (Chena et al., 2022).

Chemical Synthesis and Characterization

Research also focuses on the synthesis, crystal structure, and vibrational properties of derivatives. Such studies provide insights into the molecular structure, hydrogen bonding, and intramolecular interactions that stabilize these compounds. These characteristics are crucial for understanding the compound's chemical behavior and potential applications in material science or as pharmaceutical intermediates (Dong-Mei Chen et al., 2021).

Mechanism of Action

The compound inhibits the formation of yeast to mold as well as ergosterol formation by the computational simulation against Sterol 14-alpha demethylase (CYP51) and inhibition of ergosterol biosynthesis by in-vitro model show that the compound completely inhibits the formation of ergosterol in yeast cells at 2× MIC .

Safety and Hazards

The ADMET analysis indicates that the compound could be moderately toxic to humans, though in-vitro toxicity studies will help to understand the real-time toxic level .

properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O/c24-17(10-23-12-18-11-19-23)21-14-6-2-1-5-13(14)15-9-22-8-4-3-7-16(22)20-15/h1-9,11-12H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYAWEAWDFVAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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